molecular formula C13H23NO4 B13902423 Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate

Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate

Cat. No.: B13902423
M. Wt: 257.33 g/mol
InChI Key: MPVMIOUSVTTYEW-UHFFFAOYSA-N
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Description

Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate is a chemical compound with the molecular formula C13H23NO4. It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen atom and one oxygen atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate typically involves the reaction of tert-butyl 3-oxomorpholine-4-carboxylate with butan-2-yl groups under specific conditions. The reaction conditions often include the use of solvents like methylene chloride and catalysts such as imidazole .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields alcohol derivatives .

Scientific Research Applications

Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in research and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate is unique due to the presence of both the tert-butyl and butan-2-yl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical and biochemical applications .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate

InChI

InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3

InChI Key

MPVMIOUSVTTYEW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

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